![molecular formula C20H14Cl2O2 B14585140 1-Chloro-2-[(4-chlorophenoxy)methyl]-3H-naphtho[2,1-b]pyran CAS No. 61603-29-0](/img/structure/B14585140.png)
1-Chloro-2-[(4-chlorophenoxy)methyl]-3H-naphtho[2,1-b]pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-[(4-chlorophenoxy)methyl]-3H-naphtho[2,1-b]pyran is a chemical compound known for its unique structure and properties It belongs to the class of naphthopyrans, which are characterized by their fused ring systems
Méthodes De Préparation
The synthesis of 1-Chloro-2-[(4-chlorophenoxy)methyl]-3H-naphtho[2,1-b]pyran typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorophenol with chloromethyl naphthalene under specific conditions to form the desired product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1-Chloro-2-[(4-chlorophenoxy)methyl]-3H-naphtho[2,1-b]pyran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Applications De Recherche Scientifique
1-Chloro-2-[(4-chlorophenoxy)methyl]-3H-naphtho[2,1-b]pyran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-Chloro-2-[(4-chlorophenoxy)methyl]-3H-naphtho[2,1-b]pyran involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes involved in cellular processes, leading to therapeutic effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
1-Chloro-2-[(4-chlorophenoxy)methyl]-3H-naphtho[2,1-b]pyran can be compared with other naphthopyran derivatives:
1-Chloro-2-methylpropyl chloroformate: This compound has a similar chlorinated structure but differs in its functional groups and applications.
Difenoconazole: Another chlorinated compound used as a fungicide, highlighting the diverse applications of chlorinated organic molecules.
Phenoxy herbicides: Compounds like 2,4-Dichlorophenoxyacetic acid share structural similarities and are used in agriculture.
The uniqueness of this compound lies in its specific structural arrangement and the resulting chemical properties, making it a valuable compound for various scientific investigations.
Propriétés
Numéro CAS |
61603-29-0 |
|---|---|
Formule moléculaire |
C20H14Cl2O2 |
Poids moléculaire |
357.2 g/mol |
Nom IUPAC |
1-chloro-2-[(4-chlorophenoxy)methyl]-3H-benzo[f]chromene |
InChI |
InChI=1S/C20H14Cl2O2/c21-15-6-8-16(9-7-15)23-11-14-12-24-18-10-5-13-3-1-2-4-17(13)19(18)20(14)22/h1-10H,11-12H2 |
Clé InChI |
PFVIVQBPTUEPPR-UHFFFAOYSA-N |
SMILES canonique |
C1C(=C(C2=C(O1)C=CC3=CC=CC=C32)Cl)COC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


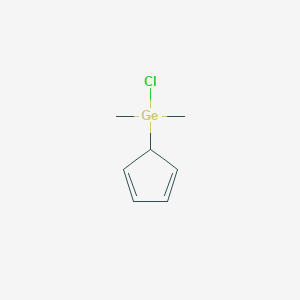
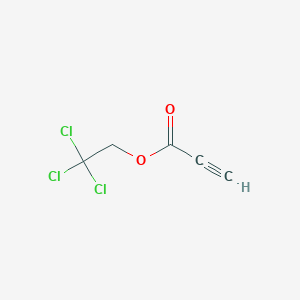
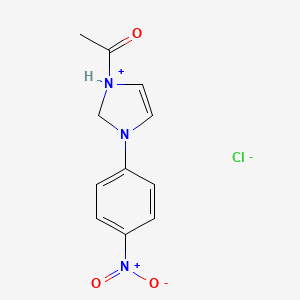
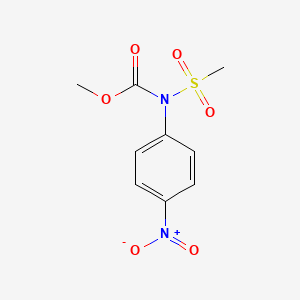
![6-(Methylsulfanyl)-2,4-diphenyl-2,3,7-triazaspiro[4.4]nona-3,6-dien-1-one](/img/structure/B14585080.png)
![N-[Bis(2-methylpropyl)carbamoyl]-2-phenylethene-1-sulfonamide](/img/structure/B14585081.png)
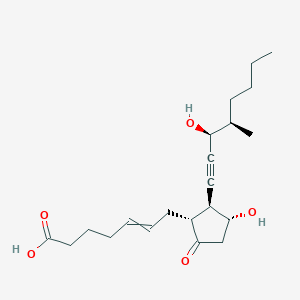
![Butanoic acid, 4-[3-(1,1-dimethylethyl)phenoxy]-3-oxo-, ethyl ester](/img/structure/B14585116.png)

![Diethyl [1-(methylsulfanyl)cyclohexyl]phosphonate](/img/structure/B14585118.png)
![5H-Pyrido[3,2-c]azepine-8-carboxamide, 6,7,8,9-tetrahydro-5-oxo-](/img/structure/B14585122.png)
![Tributyl[2-(2-methyloxiran-2-YL)ethoxy]stannane](/img/structure/B14585124.png)
![3,3'-[Methyl(phenyl)silanediyl]bis(1-phenylprop-2-yn-1-one)](/img/structure/B14585136.png)
![3,4,5-Trichloro-N-{4-[cyano(phenyl)methyl]phenyl}-2-hydroxybenzamide](/img/structure/B14585139.png)
